1-ethyl-1H-pyrazole-3-carbonyl chloride
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Overview
Description
1-Ethyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-ethyl-1h-pyrazole-3-carbonyl chloride, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer progression, diabetes, and microbial infections. The downstream effects would depend on the specific pathway and target involved.
Result of Action
Given the known biological activities of pyrazole derivatives, it can be inferred that the compound could potentially induce changes at the molecular and cellular levels that result in its observed biological activities .
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-ethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
1-ethyl-1H-pyrazole+SOCl2→1-ethyl-1H-pyrazole-3-carbonyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction: It can be reduced to 1-ethyl-1H-pyrazole-3-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation reactions) .
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of bioactive molecules that exhibit antimicrobial, antifungal, and anticancer properties.
Medicine: Pyrazole derivatives, including those synthesized from this compound, are investigated for their potential as anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:
1-Methyl-1H-pyrazole-3-carbonyl chloride: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties.
1-Phenyl-1H-pyrazole-3-carbonyl chloride: Contains a phenyl group, leading to different steric and electronic effects, which can influence its reactivity and applications.
1-Ethyl-1H-pyrazole-5-carbonyl chloride: The position of the carbonyl chloride group is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
IUPAC Name |
1-ethylpyrazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKHTRVOULRKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006471-16-4 |
Source
|
Record name | 1-Ethylpyrazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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